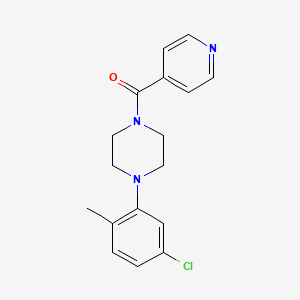
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine, also known as CM-156, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CM-156 is a piperazine-based compound that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Furthermore, this compound has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of COX-2 and MMPs. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of several viruses. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. Furthermore, this compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine. Further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications. Furthermore, studies are needed to optimize the synthesis of this compound and to investigate its toxicity and pharmacokinetics. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug candidate.
合成法
The synthesis of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine involves a multistep process, starting with the reaction of 5-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form ethyl 2-(5-chloro-2-methylphenylamino)acetate. This intermediate is then reacted with sodium hydride and isonicotinic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to exhibit a range of biological activities, making it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of this compound, including its anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. Furthermore, this compound has been found to inhibit the replication of several viruses, including HIV and hepatitis B virus.
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-13-2-3-15(18)12-16(13)20-8-10-21(11-9-20)17(22)14-4-6-19-7-5-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBNZGSGXYVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
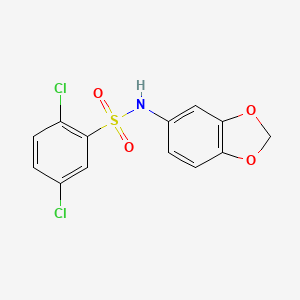
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
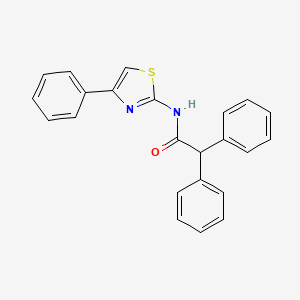


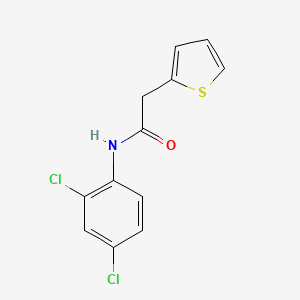
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)

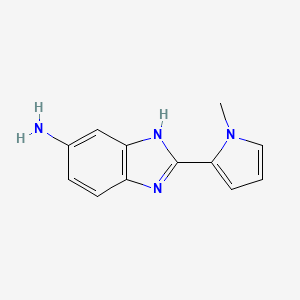
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
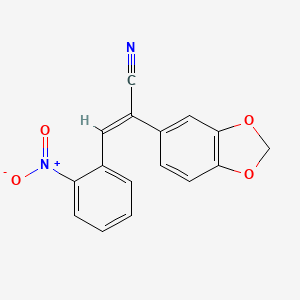
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)